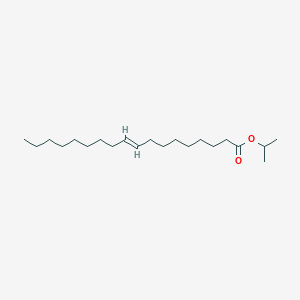

Elaidic acid, isopropyl ester

Description

Contextualization within Fatty Acid Ester Chemistry

Fatty acid esters (FAEs) are a class of molecules resulting from the combination of a fatty acid with an alcohol. wikipedia.org The alcohol component can vary, with common examples being methanol (B129727) or ethanol, which produce fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs), respectively. wikipedia.org When isopropanol (B130326) is used, the resulting molecule is a fatty acid isopropyl ester. ui.ac.id

The synthesis of these esters typically occurs via esterification or transesterification. ui.ac.id In the case of Elaidic acid, isopropyl ester, this involves reacting elaidic acid directly with isopropanol, often in the presence of a catalyst. The properties of the final ester are directly influenced by its parent compounds: elaidic acid, a C18:1 trans-monounsaturated fatty acid, and isopropanol, a secondary alcohol. wikipedia.orgchemicalbook.com Elaidic acid's linear-like structure, a consequence of its trans-double bond, distinguishes it from its cis-isomer, oleic acid, which has a notable kink in its structure. nih.gov This structural difference is a key factor in the differing physical properties, such as melting point, of the respective acids and their subsequent esters. differencebetween.com

Table 1: Physicochemical Properties of Parent Compounds

| Property | Elaidic Acid | Isopropanol |

|---|---|---|

| IUPAC Name | (E)-octadec-9-enoic acid | Propan-2-ol |

| CAS Number | 112-79-8 nih.gov | 67-63-0 chemicalbook.com |

| Molecular Formula | C₁₈H₃₄O₂ wikipedia.org | C₃H₈O chemicalbook.com |

| Molar Mass | 282.46 g/mol wikipedia.org | 60.1 g/mol chemicalbook.com |

| Melting Point | 45 °C wikipedia.org | -89.5 °C chemicalbook.com |

| Boiling Point | 288 °C (at 100 mmHg) | 82 °C chemicalbook.com |

| Density | 0.8734 g/cm³ | 0.785 g/mL (at 25 °C) chemicalbook.com |

| Solubility in Water | Insoluble | Miscible chemicalbook.com |

Rationale for Focused Academic Investigation of this compound Derivatives

Academic research into specific fatty acid esters like isopropyl elaidate (B1234055) is driven by the pursuit of tailored molecules for specialized applications, such as in cosmetics, lubricants, and biofuels. ekb.egsci-hub.se The investigation is often focused on the synthesis process and the resulting product's physical characteristics. The structure of the parent fatty acid is a critical determinant of the ester's properties. The trans configuration of elaidic acid imparts a higher melting point and different packing properties compared to its cis isomer, oleic acid. differencebetween.comnih.gov This makes its esters, including isopropyl elaidate, subjects of interest for applications where a solid or semi-solid fat with specific thermal behavior is desired.

Research in the broader field of fatty acid isopropyl esters often centers on optimizing synthesis to improve efficiency and yield. Studies have explored various methodologies, including the use of enzymatic catalysts like lipase (B570770) and chemical catalysts, as well as innovative energy sources such as microwaves to accelerate the reaction. ui.ac.idekb.eg Key variables in these studies include the molar ratio of alcohol to fatty acid, catalyst concentration, reaction time, and temperature. ui.ac.idekb.eg For instance, research on the synthesis of isopropyl laurate using lipase catalysis targeted the optimization of these parameters to achieve a high conversion rate, demonstrating the academic focus on creating efficient and sustainable production methods. ekb.eg Similarly, studies on isopropyl palmitate synthesis have investigated reaction kinetics to provide a theoretical foundation for continuous industrial production. sci-hub.se These research endeavors provide a framework for understanding the potential synthesis and application of less common derivatives like isopropyl elaidate.

Table 2: Examples of Research Findings in Isopropyl Ester Synthesis

| Research Focus | Fatty Acid Used | Key Findings |

|---|---|---|

| Microwave-Intensified Synthesis | Crude Palm Oil (Mixed Fatty Acids) | Highest yield (80.5%) achieved with a CPO-to-isopropanol molar ratio of 1:11, 0.2% KOH catalyst, and a 5-minute reaction time. ui.ac.id |

| Enzymatic Esterification | Lauric Acid | Optimized conditions for producing Isopropyl Laurate were a 15:1 isopropanol-to-lauric acid molar ratio and 4% w/w Novozym 435 enzyme, yielding 91% conversion. ekb.eg |

| Kinetic Modeling | Palmitic Acid | The synthesis of Isopropyl Palmitate via a two-step noncatalytic method was found to follow second-order reaction kinetics. sci-hub.se |

Properties

Molecular Formula |

C21H40O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

propan-2-yl (E)-octadec-9-enoate |

InChI |

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11+ |

InChI Key |

PZQSQRCNMZGWFT-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Fatty Acid Isopropyl Esters

Chemical Esterification and Transesterification Pathways

Chemical synthesis routes are well-established for the production of fatty acid isopropyl esters and typically involve the use of inorganic catalysts to facilitate the reaction between the fatty acid or its glyceride form and isopropanol (B130326).

The synthesis of isopropyl esters from fatty acids can be effectively achieved through acid-catalyzed esterification. In a process analogous to the esterification of oleic acid, a cis-isomer of elaidic acid, sulfuric acid can be employed as the catalyst. The reaction involves heating a mixture of the fatty acid and isopropanol in the presence of concentrated sulfuric acid. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed.

Alternatively, base-catalyzed transesterification is a common method for producing fatty acid isopropyl esters from triglycerides. In this process, a triglyceride source rich in elaidic acid is reacted with isopropanol in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The base deprotonates the isopropanol to form an isopropoxide, which then acts as a nucleophile, attacking the carbonyl group of the triglyceride and leading to the formation of isopropyl esters and glycerol. Both sodium isopropoxide and potassium isopropoxide have been identified as suitable catalysts for this transesterification process oup.com.

The general mechanism for base-catalyzed transesterification involves the reaction of the triglyceride with an alcohol in the presence of a catalyst to produce fatty acid alkyl esters and glycerol. To shift the reaction equilibrium towards the product side, an excess of alcohol is typically used nih.gov.

Microwave irradiation has emerged as a valuable tool for intensifying the synthesis of fatty acid esters, offering significant advantages over conventional heating methods. This technology can dramatically reduce reaction times and improve energy efficiency rsc.orgresearchgate.net.

The efficiency of microwave-assisted synthesis of fatty acid isopropyl esters is highly dependent on the optimization of key reaction parameters. Studies on the transesterification of crude palm oil with isopropanol using a KOH catalyst have provided valuable insights into these parameters.

Molar Ratio: The stoichiometric ratio for the transesterification of one mole of triglyceride requires three moles of alcohol. However, as the reaction is reversible, an excess of alcohol is necessary to drive the reaction towards the formation of the isopropyl ester. Research has shown that a molar ratio of crude palm oil to isopropanol of 1:11 results in the highest yield researchgate.net.

Catalyst Concentration: The concentration of the catalyst plays a crucial role in the reaction rate. For the microwave-assisted synthesis of fatty acid isopropyl esters from crude palm oil, a KOH catalyst concentration of 0.2% by weight of the oil was found to be optimal rsc.orgresearchgate.netresearchgate.net.

Reaction Time: One of the primary advantages of microwave irradiation is the significant reduction in reaction time. A maximum yield of 80.5% for fatty acid isopropyl esters was achieved in just 5 minutes using microwave heating rsc.orgresearchgate.netresearchgate.net.

Interactive Data Table: Optimization of Microwave-Assisted Synthesis of Fatty Acid Isopropyl Esters

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Oil:Isopropanol) | 1:11 |

| Catalyst Concentration (KOH, % w/w of oil) | 0.2 |

| Reaction Time (minutes) | 5 |

The comparison between microwave-assisted and conventional synthesis methods for fatty acid isopropyl esters highlights the significant advantages of the former. In a study comparing the two methods for the transesterification of crude palm oil with isopropanol, microwave irradiation yielded a higher conversion in a fraction of the time.

Under optimized microwave conditions (1:11 molar ratio of CPO to isopropanol, 0.2% KOH catalyst), a yield of 80.5% was achieved in 5 minutes. In contrast, the conventional heating method, using the same reactant and catalyst ratios, required 150 minutes to achieve a lower yield of 72.2% rsc.orgresearchgate.netresearchgate.net. This demonstrates that microwave technology not only accelerates the reaction but also leads to a more efficient conversion.

Interactive Data Table: Comparison of Synthesis Methods

| Method | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| Microwave-Assisted | 5 | 80.5 |

| Conventional Heating | 150 | 72.2 |

Process Intensification through Microwave Irradiation

Enzymatic Esterification Approaches

Enzymatic methods for the synthesis of fatty acid esters are gaining increasing attention as a greener and more specific alternative to chemical catalysis. These processes operate under milder conditions and can lead to products with higher purity.

Lipases are a class of enzymes that can effectively catalyze the esterification of fatty acids with alcohols in non-aqueous or low-water environments. The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym 435, is a widely used and efficient biocatalyst for the synthesis of various fatty acid esters, including isopropyl esters.

While specific studies on the lipase-catalyzed synthesis of isopropyl elaidate (B1234055) are not abundant, the principles can be extrapolated from research on other fatty acids. For instance, the enzymatic esterification of oleic acid with isopropanol using Novozym 435 has been demonstrated. In one study, a conversion of 76.4% was achieved after 6 hours at 45°C with an oleic acid to isopropanol molar ratio of 1:2 and a 5% (w/w) enzyme loading researchgate.net.

The synthesis of other isopropyl fatty acid esters, such as isopropyl laurate, has also been optimized using Novozym 435. Optimal conditions for this reaction were found to be a 15:1 molar ratio of isopropanol to lauric acid, a 4% (w/w) enzyme loading, and a reaction time of 2.5 hours at 60°C, resulting in a 91% conversion ekb.eg. These findings suggest that similar conditions could be adapted for the efficient synthesis of isopropyl elaidate. The broad substrate specificity of many lipases indicates their potential applicability for the esterification of elaidic acid researchgate.net.

Kinetic Studies of Enzyme-Substrate Interactions in Esterification

In many cases, substrate inhibition by either the fatty acid or the alcohol is observed. This means that at high concentrations, one or both substrates can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. The kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding the enzyme-substrate affinity and the catalytic efficiency. For lipase-catalyzed reactions, these parameters are influenced by factors such as the type of lipase, the reaction medium (e.g., solvent-free or in an organic solvent), temperature, and the water content of the system. For example, in the synthesis of isopropyl myristate, increasing the reaction temperature generally enhances the initial rate of synthesis by increasing the kinetic energy of the system and improving substrate solubility mbl.or.kr. However, excessively high temperatures can lead to thermal deactivation of the lipase mbl.or.kr. The molar ratio of alcohol to fatty acid is another critical parameter, as a high excess of alcohol can overcome mass transfer limitations but may also lead to enzyme inhibition mbl.or.kr.

Interactive Table: General Observations in Kinetic Studies of Fatty Acid Isopropyl Ester Synthesis

| Parameter | General Observation | Potential Impact on Elaidic Acid, Isopropyl Ester Synthesis |

|---|---|---|

| Reaction Mechanism | Often follows a Ping-Pong Bi-Bi mechanism. | The lipase would first react with elaidic acid to form an acyl-enzyme intermediate. |

| Substrate Inhibition | Common with both fatty acids and alcohols at high concentrations. | High concentrations of elaidic acid or isopropanol could potentially inhibit the lipase. |

| Temperature | Increased temperature generally increases the reaction rate up to an optimum, beyond which enzyme deactivation occurs. | An optimal temperature would exist for the synthesis, balancing reaction rate and enzyme stability. |

| Molar Ratio | A high molar ratio of alcohol to acid can enhance conversion but may also cause inhibition. | An optimized molar ratio of isopropanol to elaidic acid would be necessary to maximize yield. |

Purification Strategies for Elaidic Acid and its Esters

The purification of elaidic acid and its esters often involves separating them from other fatty acids, particularly its cis-isomer, oleic acid, and saturated fatty acids. Various techniques can be employed, with crystallization-based methods being particularly effective due to the differences in the physical properties of these molecules.

Urea Complex Formation Techniques for Isomer Separation

Urea complex formation, also known as urea inclusion crystallization, is a highly effective technique for the separation of fatty acids based on their molecular shape. This method relies on the ability of urea to form crystalline adducts with linear-chain molecules, such as saturated and trans fatty acids, while excluding bulkier, bent molecules like cis-unsaturated fatty acids researchgate.net.

The principle behind this separation lies in the crystal structure of urea. In the presence of suitable guest molecules, urea crystallizes in a hexagonal lattice containing long, narrow channels. Linear molecules, like elaidic acid, can fit into these channels and are thus incorporated into the crystalline complex, which precipitates from the solution. In contrast, the kinked structure of oleic acid, due to its cis double bond, prevents it from fitting into the urea channels, and it remains in the liquid phase mdpi.comresearchgate.net.

The process typically involves dissolving the fatty acid mixture and urea in a solvent, commonly methanol (B129727) or ethanol, at an elevated temperature to ensure complete dissolution. Subsequent cooling of the solution induces the crystallization of the urea-fatty acid adducts mdpi.comresearchgate.net. The solid urea complex fraction, enriched in elaidic acid and saturated fatty acids, can then be separated from the liquid fraction, which is enriched in oleic acid and other unsaturated fatty acids, by filtration mdpi.com. The fatty acids can be recovered from the urea complex by adding hot water, which dissolves the urea and liberates the entrapped fatty acids mdpi.comresearchgate.net.

The efficiency of the separation is influenced by several factors, including the ratio of urea to fatty acids, the type of solvent, the crystallization temperature, and the cooling rate nih.govrmiq.org. Lower crystallization temperatures generally favor the formation of urea complexes and can lead to a higher recovery of the linear fatty acids rmiq.org. It has also been demonstrated that the presence of oleic acid can enhance the separation of elaidic acid from saturated fatty acids, a phenomenon termed "amplified urea complex segregation" mdpi.com. In this scenario, oleic acid appears to promote the complexation of elaidic acid, allowing for a more effective fractionation mdpi.com.

Interactive Table: Key Parameters in Urea Complex Formation for Elaidic Acid Purification

| Parameter | Description | Impact on Separation |

|---|---|---|

| Urea to Fatty Acid Ratio | The amount of urea relative to the fatty acid mixture. | A higher ratio generally leads to a greater recovery of linear fatty acids in the complex. |

| Solvent | The medium in which the urea and fatty acids are dissolved (e.g., methanol, ethanol). | The choice of solvent can affect the solubility of the components and the crystallization process. |

| Crystallization Temperature | The temperature at which the urea-fatty acid adducts are allowed to form. | Lower temperatures typically increase the yield of the complexed fatty acids. |

| Cooling Rate | The rate at which the solution is cooled to the crystallization temperature. | A slower cooling rate can lead to the formation of more well-defined crystals and better separation. |

Advanced Analytical Characterization in Research Settings

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are indispensable for separating, identifying, and quantifying isopropyl elaidate (B1234055), especially within complex biological or chemical mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds like fatty acid esters. researchgate.net For GC-MS analysis, non-volatile lipids are often derivatized into more volatile forms, such as fatty acid methyl esters (FAMEs) or, in this case, the inherent volatility of the isopropyl ester could be utilized. nih.govresearchgate.net

In a typical GC-MS analysis of isopropyl elaidate:

The sample is injected into the gas chromatograph, where it is vaporized.

The components are separated based on their boiling points and interaction with the stationary phase of the GC column. Highly polar cyanopolysiloxane stationary phases are often used for effective separation of fatty acid isomers. lipidmaps.org

As each component elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI).

The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that provides detailed structural information.

The mass spectrum of isopropyl elaidate would exhibit a molecular ion peak corresponding to its total mass, along with a characteristic fragmentation pattern. While specific library spectra for isopropyl elaidate are not commonly published, general fragmentation patterns for esters involve cleavage at the C-O bonds and rearrangements. libretexts.orgnih.gov The presence of the trans double bond can also influence fragmentation. The high resolution and sensitivity of GC-MS allow for the detection of low abundance fatty acids and their isomers in complex biological samples like human plasma. nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry is a powerful platform for discovery metabolomics and lipidomics, offering high-resolution and accurate mass measurements. perlan.com.pl This technique is particularly suited for analyzing less volatile molecules and for identifying unknown metabolites of compounds like isopropyl elaidate in biological systems. nih.gov

The workflow for LC-QTOF analysis involves:

Chromatographic Separation: The sample is first separated using liquid chromatography, often with a reversed-phase column (e.g., C18 or C8) that separates lipids based on their hydrophobicity. swedishmetabolomicscentre.senih.gov

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. nih.gov

Mass Analysis: The QTOF analyzer provides high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments with high accuracy. waters.com This is crucial for identifying metabolites where small mass shifts occur due to biochemical transformations.

In the context of isopropyl elaidate, LC-QTOF could be used to identify hydroxylated metabolites or other products of enzymatic reactions in liver microsomes, for example. nih.gov The high sensitivity and wide dynamic range of QTOF technology are essential for studying metabolites that are present in a broad range of concentrations. perlan.com.pl

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying isomers of fatty acids and their esters. aocs.org The separation of cis and trans isomers, such as the ester of elaidic acid from the ester of oleic acid, can be challenging due to their similar hydrophobicities but is achievable with specific HPLC methods. mtc-usa.com

Key approaches for HPLC analysis include:

Reversed-Phase HPLC: This is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. alquds.edu By optimizing the mobile phase composition (e.g., acetonitrile/water mixtures), it is possible to achieve separation of cis and trans isomers. alquds.eduresearchgate.net Detection is often performed using a UV detector, as the double bonds in the fatty acid chains absorb UV light at low wavelengths (around 205 nm). researchgate.net

Silver-Ion HPLC (Ag-HPLC): This technique utilizes a stationary phase impregnated with silver ions, which interact differently with cis and trans double bonds, leading to excellent separation of these isomers. aocs.org It is a preferred method for the quantitative separation of cis and trans fatty acids. aocs.org

Derivatization: To enhance detection sensitivity, fatty acids can be derivatized with fluorescent tags prior to HPLC analysis, allowing for detection at the femtomole level. aocs.orgobrnutafaza.hr

A developed and validated reversed-phase HPLC method demonstrated successful separation of elaidic acid from oleic acid using a C18 column with an acetonitrile/water mobile phase and UV detection at 205 nm. alquds.eduresearchgate.net

Table 2: Comparison of HPLC Methods for Isomer Separation

| HPLC Method | Stationary Phase | Principle of Separation | Advantages |

| Reversed-Phase | C18, C8 | Hydrophobicity | Widely available, good for general purpose separation |

| Silver-Ion (Ag-HPLC) | Silica gel with Ag⁺ | π-complexation with double bonds | Excellent resolution of cis/trans isomers |

This interactive table compares different HPLC methods used for separating fatty acid isomers.

Lipidomic Profiling Methodologies in Cellular and Animal Models

Lipidomics aims to comprehensively analyze the full complement of lipids within a biological system. nih.gov Studying the impact of elaidic acid, and by extension its esters, on cellular and animal models involves advanced lipidomic profiling to understand changes in lipid metabolism and composition.

Research using the human liver cell line HepG2 has shown that exposure to elaidic acid can lead to significant changes in the cellular lipid profile. sdu.dkplos.orgnih.gov These studies often employ a multi-pronged approach combining lipidomics, transcriptomics, and proteomics to gain a holistic understanding of the cellular response. sdu.dknih.govnih.gov

The methodologies typically involve:

Incubation and Extraction: Cells or tissues from animal models are incubated with the fatty acid of interest. plos.org Lipids are then extracted from the samples using methods like the Folch extraction, which uses a chloroform/methanol (B129727) mixture. swedishmetabolomicscentre.se

Analysis: The extracted lipids are analyzed using high-throughput techniques like GC-MS and LC-MS/MS (e.g., LC-QTOF). nih.govresearchgate.net GC-MS is used to determine the fatty acid composition of different lipid classes after derivatization to FAMEs. plos.org LC-MS/MS provides detailed information on intact lipid species, including phospholipids (B1166683), triglycerides, and cholesterol esters. nih.gov

Data Analysis: The large datasets generated are processed using specialized software and chemometric tools (univariate and multivariate analyses) to identify statistically significant changes in lipid profiles between control and treated groups. nih.govresearchgate.net

Compound Reference Table

The Isopropyl Ester of Elaidic Acid: An Advanced Analytical Perspective

Elaidic acid, isopropyl ester, with the CAS number 22147-34-8, is the isopropyl ester derivative of elaidic acid. chemsrc.com Elaidic acid itself is the trans-isomer of oleic acid, a monounsaturated omega-9 fatty acid. wikipedia.orgresearchgate.net This esterification involves the condensation of the carboxylic acid group of elaidic acid with the hydroxyl group of propan-2-ol. ebi.ac.uk While elaidic acid has been the subject of considerable research due to its presence in partially hydrogenated vegetable oils, its isopropyl ester is primarily encountered in research and specialized chemical applications. wikipedia.orgrecentscientific.comchemicalbook.com The analysis and characterization of such fatty acid esters in complex biological matrices necessitate sophisticated analytical techniques, particularly within the field of lipidomics.

The detailed investigation of this compound, and similar fatty acid esters in a research context relies heavily on advanced analytical methodologies. These techniques are crucial for the accurate identification and quantification of the compound, often in the presence of a multitude of other lipid species.

Targeted and Untargeted Lipidomic Approaches for Fatty Acid Ester Analysis

Lipidomics, the large-scale study of the complete lipid profile (lipidome) within a biological system, employs two primary strategies: targeted and untargeted analysis. nih.govhilarispublisher.com Both approaches are instrumental in the analysis of fatty acid esters like isopropyl elaidate.

Untargeted lipidomics serves as a comprehensive, discovery-driven approach. creative-proteomics.comalfa-chemistry.com It aims to capture and measure as many lipid species as possible in a sample without a preconceived bias. alfa-chemistry.com This is particularly useful for identifying novel or unexpected lipid metabolites and for generating new hypotheses. creative-proteomics.com In the context of analyzing a sample for this compound, an untargeted approach would cast a wide net, potentially identifying this specific ester among hundreds or even thousands of other lipids. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone of untargeted lipidomics, providing the necessary mass accuracy to determine the elemental composition of detected ions. alfa-chemistry.com

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and sensitive quantification of a predefined set of known lipids. creative-proteomics.com This method offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted analysis. creative-proteomics.com If the research objective is to specifically measure the concentration of this compound, a targeted method would be developed. This typically involves the use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, significantly reducing chemical noise and enhancing selectivity. The use of stable isotope-labeled internal standards is also crucial in targeted lipidomics to ensure accurate quantification. creative-proteomics.com

The choice between these two approaches depends on the research question. An initial untargeted screen might reveal the presence of this compound, which could then be followed by a targeted study to accurately quantify its levels across different sample groups. nih.gov

Sample Preparation and Derivatization for Lipidomics Studies

The successful analysis of fatty acid esters by lipidomic techniques is highly dependent on meticulous sample preparation. organomation.com The primary goals of sample preparation are to efficiently extract lipids from the sample matrix, remove interfering substances, and enrich the analytes of interest. nih.govresearchgate.net

Lipid Extraction: The most common methods for lipid extraction from biological samples are liquid-liquid extractions. creative-proteomics.com The Folch and Bligh-Dyer methods, which utilize a chloroform/methanol/water solvent system, have been widely used for decades. nih.govnih.gov An alternative method gaining popularity is the methyl-tert-butyl ether (MTBE) extraction, which offers comparable extraction efficiency with the advantage of having the lipid-containing organic phase as the upper layer, simplifying sample handling. nih.gov Solid-phase extraction (SPE) is another valuable technique that can provide cleaner extracts by selectively retaining and eluting specific lipid classes. nih.govnih.govnih.gov

Derivatization: While this compound is already an ester, other fatty acids within a sample are often derivatized to enhance their volatility and improve their chromatographic and mass spectrometric properties, particularly for gas chromatography (GC) analysis. creative-proteomics.comaocs.org The most common derivatization is the conversion of fatty acids to their fatty acid methyl esters (FAMEs). aocs.org This is typically achieved through acid- or base-catalyzed transesterification. aocs.org Although isopropyl elaidate itself would not require this specific derivatization, understanding these processes is crucial in the broader context of fatty acid analysis, as the methodologies can be adapted for other types of esters or to analyze the parent fatty acid profile of a complex lipid mixture. For instance, analyzing the total elaidic acid content of a sample would involve hydrolysis of all elaidate-containing lipids, followed by derivatization of the released fatty acid.

The combination of these advanced analytical approaches allows for the detailed and accurate characterization of specific fatty acid esters like this compound within complex biological and chemical systems.

Effects on Lipid Metabolism and Transport Pathways

Elaidic acid is a well-documented modulator of lipid metabolism and transport, contributing to alterations in plasma lipoprotein profiles. plos.orgnih.govnih.gov These effects are central to understanding its role in metabolic health.

Cholesterol Regulation and Lipoprotein Dynamics (e.g., Low-Density Lipoprotein, High-Density Lipoprotein, Cholesteryl Ester Transfer Protein Activity)

Dietary intake of elaidic acid adversely affects the blood lipid profile by increasing low-density lipoprotein-cholesterol (LDL-C) and decreasing high-density lipoprotein-cholesterol (HDL-C). plos.orgnih.govnih.govnih.gov One of the key mechanisms contributing to these changes is the increased activity of plasma cholesteryl ester transfer protein (CETP). nih.govnih.govhmdb.ca CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as VLDL and LDL, which can lead to lower HDL-C levels. nih.gov

Hepatic Lipid Metabolism in In Vitro Models (e.g., HepG2 Cells)

The human hepatoma cell line, HepG2, has been utilized as a model to investigate the hepatic response to elaidic acid. plos.orgnih.govsdu.dk These studies reveal that elaidic acid directly alters hepatic lipid and cholesterol metabolism, providing a cellular basis for the observed changes in plasma lipoproteins. nih.govsdu.dkresearchgate.net Exposure to elaidic acid leads to an upregulation of proteins involved in cholesterol synthesis, esterification, and transport. plos.orgnih.govsdu.dkresearchgate.net

Integrated transcriptomic, proteomic, and lipidomic analyses of HepG2 cells exposed to elaidic acid have elucidated broad changes in gene and protein expression related to lipid metabolism. plos.orgnih.govsdu.dkau.dk Compared to its cis-isomer oleic acid, elaidic acid induces a more significant upregulation of the cholesterol biosynthesis pathway. nih.govsdu.dkresearchgate.net It also potently induces Sterol Regulatory Element (SRE) activity, which is present in the promoter region of SREBP-target genes, and increases the mRNA of SREBP-1c, a key transcription factor in lipogenesis. nih.gov

Key findings from these studies show that many proteins responsible for cholesterol synthesis are up-regulated, along with several proteins involved in the esterification and hepatic import/export of cholesterol. plos.orgnih.govsdu.dkresearchgate.net

Table 1: Selected Proteins and Genes Differentially Regulated by Elaidic Acid in HepG2 Cells

| Category | Gene/Protein | Fold Change (Elaidic vs. Oleic) | Function | Reference |

|---|---|---|---|---|

| Cholesterol Biosynthesis | HMGCS1 | Up-regulated | Rate-limiting enzyme in cholesterol synthesis | nih.govsdu.dk |

| MVD | Up-regulated | Mevalonate pathway of cholesterol synthesis | nih.govsdu.dk | |

| SQLE | Up-regulated | Squalene epoxidase in cholesterol synthesis | nih.govsdu.dk | |

| Lipid Transport | APOA4 | Up-regulated | Apolipoprotein A4, part of HDL | nih.gov |

| ANGPTL3 | Up-regulated | Angiopoietin-like 3, inhibits lipoprotein lipase (B570770) | nih.gov |

| Transcription Regulation | SREBP-1c | Increased mRNA | Master regulator of fatty acid synthesis | nih.gov |

This table is representative and not exhaustive of all changes observed.

Elaidic acid exposure leads to its incorporation into cellular lipids, particularly phospholipids, causing a significant remodeling of the cell membrane. plos.orgnih.govsdu.dknih.gov This incorporation alters the fatty acid composition of membrane phospholipids, which can affect membrane fluidity and the function of membrane-bound proteins. nih.govsdu.dkmdpi.com The linear structure of elaidic acid, compared to the kinked structure of oleic acid, is thought to reduce membrane fluidity when incorporated into phospholipids. mdpi.comnih.gov

In HepG2 cells, incubation with elaidic acid results in a distinct phospholipid fatty acid profile compared to cells treated with oleic or stearic acid. plos.org This remodeling includes a significant increase in the proportion of elaidic acid within the phospholipids. nih.govsdu.dk

Table 2: Changes in Phospholipid Composition in HepG2 Cells After Elaidic Acid Exposure

| Fatty Acid | % Composition in Control Cells | % Composition in Elaidic Acid-Treated Cells | Change | Reference |

|---|---|---|---|---|

| Elaidic Acid (18:1n-9t) | Not Detected | Significant Increase | ▲ | plos.org |

| Oleic Acid (18:1n-9c) | High | Decrease | ▼ | plos.org |

| Palmitic Acid (16:0) | High | No Significant Change | ▬ | plos.org |

| Stearic Acid (18:0) | Moderate | No Significant Change | ▬ | plos.org |

Data is qualitative based on findings from referenced studies. The exact percentages vary based on experimental conditions.

Adipocyte Lipid Storage and Metabolic Interventions

Adipocytes, or fat cells, are responsible for storing excess energy as triglycerides. wikipedia.org The expansion of adipose tissue to store excess lipids is a key process in energy homeostasis. nih.gov In 3T3-L1 adipocytes, a common cell model for studying fat cells, elaidic acid exhibits different effects compared to oleic acid on the expression of key adipokines. researchgate.net Specifically, oleic acid was found to reduce resistin gene expression and increase adiponectin gene expression, while elaidic acid did not produce these effects. researchgate.net Adiponectin and resistin are hormones secreted by adipocytes that play roles in regulating glucose levels and fatty acid breakdown.

Receptor Agonism and Gene Expression Modulation

Elaidic acid modulates gene expression primarily by influencing the activity of key transcription factors involved in lipid homeostasis. As mentioned, elaidic acid upregulates hepatic lipogenesis by increasing the expression and activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.gov This demonstrates a unique role for this trans fatty acid in directly promoting the expression of genes involved in fatty acid and cholesterol synthesis in liver cells. nih.gov In contrast, oleic acid tends to inhibit the mature form of the SREBP-1 protein. nih.gov There is less direct evidence of elaidic acid acting as a direct agonist for specific nuclear receptors in the same manner as some other fatty acids, but its influence on major transcriptional regulators like SREBP-1c is a critical mechanism of its action. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Activation by Elaidic Acid

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in regulating lipid metabolism and energy homeostasis. mdpi.com The three primary subtypes are PPARα, PPARβ/δ, and PPARγ. PPARs are activated by the binding of small lipophilic compounds, including various fatty acids. nih.gov PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney, where it controls the expression of genes involved in fatty acid transport and oxidation. mdpi.commdpi.com

While it is well-established that fatty acids, in general, serve as natural ligands for PPARs, direct evidence detailing the specific activation of PPARα and PPARγ by elaidic acid is limited in the available scientific literature. However, related research has shown that in primary keratinocytes expressing the HRAS oncogene, an increase in intracellular levels of several fatty acids, including elaidic acid, was associated with enhanced activity of the PPARβ/δ subtype. nih.gov This suggests a potential interaction between elaidic acid and the PPAR family of receptors, though further research is required to elucidate the precise nature and subtype specificity of this interaction, particularly concerning PPARα and PPARγ.

Impact on Cell Proliferation, Apoptosis, and Gene Expression in Specific Cell Lines (e.g., SH-SY5Y Neuroblastoma Cells)

Elaidic acid has been shown to exert significant effects on cell viability and programmed cell death (apoptosis) in human neuroblastoma SH-SY5Y cells. lipidmaps.org Studies demonstrate that treatment with elaidic acid inhibits the growth and proliferation of these cells and induces apoptosis. lipidmaps.orgnih.gov

The apoptotic effect is dose-dependent, with higher concentrations of elaidic acid leading to a greater percentage of apoptotic cells. nih.gov For instance, treatment with 100 µM elaidic acid resulted in a significant increase in the apoptosis of SH-SY5Y cells. nih.gov This process is linked to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. lipidmaps.orgnih.gov The findings suggest that elaidic acid can disrupt cellular homeostasis in neuronal cells, leading to growth inhibition and cell death, which may have implications for understanding the cellular basis of neurodegenerative processes. lipidmaps.org

Table 1: Effect of Elaidic Acid on Apoptosis in SH-SY5Y Cells (Note: This table is a representative summary based on findings that elaidic acid induces dose-dependent apoptosis. Specific quantitative values may vary between experiments.)

| Elaidic Acid Concentration | Apoptosis Level |

|---|---|

| Control (0 µM) | Baseline |

| Low (e.g., 20 µM) | Slight Increase |

| Medium (e.g., 50 µM) | Moderate Increase |

Oxidative Stress and Endoplasmic Reticulum (ER) Stress Responses

Elaidic acid can disrupt cellular balance by inducing both oxidative and endoplasmic reticulum (ER) stress, leading to the activation of specific cellular response pathways.

Reactive Oxygen Species (ROS) Accumulation and Alterations in Cellular Redox Status

In SH-SY5Y neuroblastoma cells, treatment with elaidic acid leads to significant oxidative stress, characterized by an accumulation of reactive oxygen species (ROS). lipidmaps.orgnih.gov This is accompanied by marked changes in the cellular redox state. lipidmaps.org High doses of elaidic acid have been observed to increase levels of lipid peroxide and malondialdehyde (MDA), which are markers of oxidative damage to lipids. lipidmaps.orgnih.gov

Concurrently, elaidic acid treatment reduces the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). lipidmaps.orgnih.gov This impairment of the cell's antioxidant defense system compromises its ability to scavenge ROS, further exacerbating oxidative damage. lipidmaps.org Furthermore, elaidic acid has been shown to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) while downregulating heme oxygenase 1 (HO-1), two important factors in the antioxidant response. lipidmaps.orgnih.gov

Table 2: Impact of Elaidic Acid on Cellular Redox Status Markers in SH-SY5Y Cells

| Marker | Effect of High-Dose Elaidic Acid |

|---|---|

| Reactive Oxygen Species (ROS) | Increased |

| Lipid Peroxide | Upregulated |

| Malondialdehyde (MDA) | Upregulated |

| Superoxide Dismutase (SOD) Activity | Reduced |

Activation of ER Stress/Unfolded Protein Response (UPR) Signaling Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. nih.gov An accumulation of misfolded or unfolded proteins within the ER disrupts its function, a condition known as ER stress. nih.gov In response, the cell activates a set of signaling pathways called the unfolded protein response (UPR) to restore homeostasis or, if the stress is too severe, to trigger apoptosis. mdpi.com

Elaidic acid has been identified as an inducer of ER stress in SH-SY5Y cells. lipidmaps.org Its application leads to the activation of the UPR pathway. lipidmaps.org Specifically, elaidic acid treatment upregulates the expression of the 78 kDa glucose-regulated protein (GRP78), a master regulator of the UPR. lipidmaps.orgnih.gov It also modulates the expression of other key components of the UPR, including activating transcription factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP). lipidmaps.orgnih.gov The activation of the GRP78/ATF4/CHOP signaling cascade indicates that elaidic acid-induced apoptosis in these cells is mediated, at least in part, by overwhelming ER stress. lipidmaps.org

Interactions with Inflammatory Pathways and Immune Cell Responses

Elaidic acid can influence inflammatory processes by altering the metabolic pathways of other fatty acids, such as arachidonic acid, which are precursors to potent signaling molecules.

Modulation of Arachidonic Acid Metabolites (e.g., Hydroxyheptadecatrienoic Acid, Hydroxyeicosatetraenoic Acid, Prostaglandins, Thromboxanes)

Arachidonic acid is a polyunsaturated fatty acid that is metabolized into a diverse group of bioactive lipids known as eicosanoids, which include prostaglandins, thromboxanes, and hydroxyeicosatetraenoic acids (HETEs). mdpi.com These molecules are key mediators of inflammation. wikipedia.org

Elaidic acid has been shown to modulate the metabolism of arachidonic acid in isolated human platelets. lipidmaps.org Research indicates that elaidic acid reduces the formation of 12-L-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and hydroxyeicosatetraenoic acid (HETE). lipidmaps.org In contrast, it increases the synthesis of several key pro-inflammatory and vasoactive molecules, including prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostaglandin D2 (PGD2), and thromboxane B2 (TXB2), from arachidonic acid. lipidmaps.org A comparative study showed that elaidic acid at concentrations of 0.5 and 1.0 mM led to a decrease in the formation of thromboxane B2. nih.gov These findings suggest that elaidic acid can alter the balance of eicosanoid production, potentially by affecting the activity of enzymes like cyclo-oxygenase, thereby influencing inflammatory and thrombotic pathways. nih.gov

An in-depth examination of the biochemical and cellular interactions of Elaidic Acid, a trans-isomer of oleic acid, reveals significant effects on macrophage function and distinct metabolic processing compared to its cis-isomer. This article focuses on the specific mechanisms related to its influence on reactive oxygen species generation by macrophages and its comparative metabolic fate.

Research Applications and Standards Development

Utilization as a Reference Standard in Lipid Analysis and Biochemical Studies

In the field of analytical chemistry, particularly lipidomics, pure chemical compounds are essential for the accurate identification and quantification of substances in complex mixtures. Fatty acid esters are frequently analyzed using gas chromatography (GC), often after being converted into their more volatile derivatives, such as fatty acid methyl esters (FAMEs). sigmaaldrich.com

Elaidic acid, isopropyl ester functions as a reference standard in such analyses. Certified reference materials (CRMs) and analytical standards are crucial for method development, validation, and quality control in laboratories. For instance, multi-component FAME CRM mixes are available that include esters of fatty acids ranging from C4 to C24, which cover key monounsaturated and polyunsaturated fatty acids. sigmaaldrich.com While methyl esters are common, the use of isopropyl esters as standards is necessary for studies specifically investigating these compounds or for resolving them from other co-eluting lipids in complex biological or industrial samples. The use of a specific standard like isopropyl elaidate (B1234055) allows for unambiguous peak identification and precise quantification in chromatographic techniques like GC-MS (Gas Chromatography-Mass Spectrometry).

Biochemical studies investigating the metabolic fate and effects of trans fatty acids also rely on high-purity standards. Research into how trans fats are incorporated into cellular membranes and their impact on lipid metabolism requires pure forms of compounds like elaidic acid and its esters to ensure that the observed effects are attributable to the specific molecule under investigation. nih.govmdpi.com

Investigation of this compound Derivatives from Natural Sources

The identification of synthetic or semi-synthetic compounds in natural extracts can provide leads for new pharmacological agents or explain the traditional uses of medicinal plants.

Table 1: Selected Bioactive Compounds Identified in Terminalia arjuna Root Extract

| Compound Name | Putative Biological Activity |

|---|---|

| This compound | Anti-inflammatory, Hypocholesterolemic, Cancer preventive |

| 4-methoxy-2-(1-Phenylethyl) Phenol | Antimicrobial |

| 10-Octadecanoic acid, methyl ester | 5-alpha reductase inhibitor, Lubricant, Surfactant |

| Morin (3,5,7,2',4'-pentahydroxyflavone) | Antioxidant, Anti-inflammatory, Cardioprotective |

| Alfaxalone | General anesthetic, Allosteric modulator |

Source: International Journal of Recent Scientific Research recentscientific.com

Development of Fatty Acid Ester-Based Compounds for Biological and Industrial Research

The esterification of fatty acids is a common strategy to modify their physical and biological properties for specific applications. Research into these esters spans microbiology, pharmacology, and material science.

The lipophilic yeast Malassezia furfur is a component of the human skin microbiome that can be implicated in various skin conditions. nih.govmedicaljournals.se Its growth can be supported by lipids, including those in topical preparations. Research has shown that M. furfur can enzymatically hydrolyze synthetic fatty acid esters, which are often used as refatting agents in dermatological formulations. nih.govmedicaljournalssweden.se

A key study investigated the hydrolysis of different fatty acid esters by M. furfur and found that the rate of hydrolysis was critically dependent on the alcohol moiety of the ester. nih.govmedicaljournals.se The study demonstrated that hydrolysis was most effective for ethyl esters, followed by isopropyl esters, while decyl esters were hydrolyzed to a much lesser extent. medicaljournals.se This enzymatic action releases the free fatty acid, which can then be utilized by the yeast. nih.gov These findings are important for designing topical formulations that are compatible with the skin microbiota. medicaljournals.se

Table 2: Relative Hydrolysis Efficiency of Fatty Acid Esters by Malassezia furfur

| Ester Type | Relative Rate of Hydrolysis |

|---|---|

| Ethyl Esters | Highest |

| Isopropyl Esters | Intermediate |

| Decyl Oleate | Limited / Lowest |

Source: Acta Dermato-Venereologica nih.govmedicaljournals.se

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govsciopen.com Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, a therapeutic strategy for managing type 2 diabetes. sciopen.comnih.gov

Research has shown that certain fatty acids possess significant alpha-glucosidase inhibitory activity. A study examining ten different fatty acids found that oleic acid (the cis-isomer of elaidic acid) and linoleic acid exhibited the strongest inhibitory effects, with potency greater than the prescription drug acarbose. nih.gov Kinetic studies revealed that these fatty acids act as competitive inhibitors, binding to the enzyme to form a complex. nih.gov Although this research focused on the free fatty acids, the findings suggest that their ester derivatives, such as isopropyl elaidate, could be valuable subjects for investigation as potential alpha-glucosidase inhibitors, acting as prodrugs that release the active fatty acid upon hydrolysis.

Alkyd resins are polyester-based polymers widely used in paints and coatings. researchgate.net Their properties are significantly influenced by the type and amount of fatty acids or oils used in their synthesis. researchgate.net These fatty acids are incorporated into the polymer backbone and provide flexibility, weather resistance, and gloss to the final coating. researchgate.net

Fatty acids or their simple esters can function as reactive diluents in polymer synthesis. A reactive diluent is a substance that reduces the viscosity of the resin formulation, making it easier to apply, and then reacts to become a permanent part of the polymer network. In the synthesis of alkyd resins, fatty acids are esterified with a polyol (like glycerol) and a dibasic acid (like phthalic anhydride) to form the final polymer. researchgate.net Elaidic acid, as a C18 fatty acid, or its isopropyl ester derivative, can be used as a raw material in this process. The trans-configuration of elaidic acid may impart different properties to the resulting resin, such as higher melting points or greater rigidity in the polymer chains compared to its cis-isomer, oleic acid.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Elaidic acid |

| Oleic acid |

| Linoleic acid |

| 4-methoxy-2-(1-Phenylethyl) Phenol |

| 10-Octadecanoic acid, methyl ester |

| Morin (3,5,7,2',4'-pentahydroxyflavone) |

| Alfaxalone |

| Decyl oleate |

| Acarbose |

| Glycerol |

Advancements in Targeted Research Methodologies Using this compound as a Model Compound

The study of cellular and molecular responses to specific fatty acids has been significantly enhanced by the use of model compounds in controlled experimental settings. This compound, serves as a valuable tool in this regard, enabling researchers to dissect the precise mechanisms by which trans fatty acids exert their biological effects. The use of a stable, esterified form of elaidic acid allows for consistent delivery and uptake in cellular models, providing a standardized basis for investigating its impact on complex biological systems.

Integration of Omics Technologies (Lipidomics, Transcriptomics, and Proteomics) in Mechanistic Studies

The advent of "omics" technologies has revolutionized the ability to conduct comprehensive, high-throughput analyses of biological molecules. By integrating lipidomics, transcriptomics, and proteomics, researchers can create a holistic picture of the cellular response to a specific stimulus, such as exposure to elaidic acid. This multi-faceted approach provides a deeper understanding of the mechanistic pathways affected, from gene expression to protein function and the resulting changes in the cellular lipid landscape.

A pivotal study utilizing an integrated omics approach on human liver carcinoma (HepG2) cells treated with elaidic acid has provided significant insights into its effects on hepatic lipid metabolism. nih.gov These findings illuminate how trans fatty acids can lead to modifications in plasma cholesterol levels through widespread changes in hepatic proteins and membrane composition. nih.gov

Lipidomic Analysis:

Lipidomics, the large-scale study of cellular lipids, revealed profound remodeling of the cellular membrane's phospholipid composition following exposure to elaidic acid. nih.gov This indicates that the cell adapts to the presence of the trans fatty acid by altering the fundamental building blocks of its membranes.

Transcriptomic and Proteomic Synergy:

The power of the integrated omics approach lies in the ability to correlate changes across different molecular levels. In the case of elaidic acid exposure, transcriptomic (analysis of RNA transcripts) and proteomic (analysis of proteins) data showed a coordinated upregulation of the machinery responsible for cholesterol synthesis. nih.gov Many of the proteins involved in this pathway were found to be more abundant, a finding that corresponds with changes in the expression of their respective genes.

Furthermore, proteins involved in the esterification and the transport of cholesterol into and out of the liver cells were also found to be upregulated. nih.gov This coordinated response at both the gene and protein level underscores the cell's comprehensive reaction to elaidic acid, leading to altered cholesterol handling.

The table below summarizes the key findings from the integrated omics study of HepG2 cells treated with elaidic acid.

| Omics Technology | Key Findings | Cellular Process Affected |

| Lipidomics | Profound remodeling of cellular membrane phospholipids (B1166683). nih.gov | Cellular membrane composition and fluidity. |

| Transcriptomics | Upregulation of genes involved in cholesterol synthesis. | Cholesterol biosynthesis at the genetic level. |

| Proteomics | Upregulation of proteins responsible for cholesterol synthesis. nih.gov | Cholesterol biosynthesis at the functional protein level. |

| Upregulation of proteins involved in cholesterol esterification and transport. nih.gov | Hepatic import and export of cholesterol. |

These integrated findings provide a detailed molecular narrative of how a specific trans fatty acid can influence liver cell function, ultimately contributing to changes in systemic cholesterol levels. The use of elaidic acid as a model compound in such studies is crucial for understanding the specific health effects of dietary trans fats.

Q & A

Q. What are the established methods for synthesizing elaidic acid, isopropyl ester, and how can purity be optimized?

Synthesis typically involves acid-catalyzed esterification of elaidic acid with isopropyl alcohol. Key steps include:

- Reaction setup : Mix elaidic acid with excess isopropyl alcohol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions .

- Purification : Use the Bligh-Dyer method (chloroform-methanol-water system) to isolate the ester from unreacted components .

- Purity optimization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- GC-MS : Identifies molecular weight and fragmentation patterns; retention time comparison with standards is critical .

- NMR spectroscopy : 1H and 13C NMR confirm ester bond formation and trans-configuration of the elaidic acid moiety .

- FT-IR : Validates ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and trans double bond absorption near 970 cm⁻¹ .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at –20°C to prevent oxidation .

- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, though GHS classification indicates no acute hazards .

- Waste disposal : Follow institutional guidelines for halogenated solvent waste (e.g., chloroform from extraction) .

Q. How is this compound utilized in biological studies?

- Antiparasitic research : Tested in non-polar plant extracts for membrane-disrupting activity against parasites, often compared to other fatty acid methyl esters (FAMEs) like linoelaidic acid methyl ester .

- Lipid metabolism models : Used to study trans-fatty acid incorporation into cellular membranes, requiring cell culture assays with controlled lipid-depleted media .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting GC-MS and NMR results)?

- Cross-validation : Combine multiple techniques (e.g., HR-ESI-MS for accurate mass, 2D-NMR for structural elucidation) .

- Standardization : Use certified reference materials (CRMs) for calibration, as commercial standards may vary in purity .

- Reproducibility checks : Document solvent ratios, column temperatures, and NMR acquisition parameters to align with published protocols .

Q. What experimental design considerations are critical for optimizing this compound synthesis?

- Catalyst selection : Compare sulfuric acid vs. enzymatic catalysts (e.g., lipases) for yield and environmental impact .

- Kinetic studies : Monitor reaction time and temperature effects on esterification efficiency using real-time FT-IR .

- Scale-up challenges : Address solvent recovery and catalyst recycling in pilot-scale setups .

Q. How does the stability of this compound vary under different storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity, analyzing oxidation products via LC-MS .

- Long-term stability : Store aliquots at –80°C, –20°C, and 4°C, with periodic GC-MS analysis to track degradation (e.g., formation of peroxides) .

Q. What comparative approaches are used to study this compound against structurally similar esters?

- Structure-activity relationships (SAR) : Compare antiparasitic efficacy with saturated (e.g., palmitic acid methyl ester) and cis-unsaturated esters (e.g., oleic acid methyl ester) .

- Thermodynamic profiling : Measure melting points (via DSC) and membrane fluidity effects using fluorescence anisotropy .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.